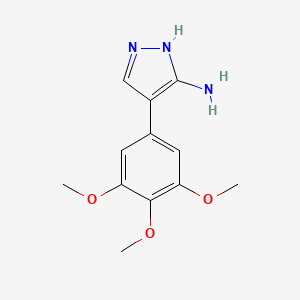
4,5-Diethylbenzene-1,2-diamine
概要
説明
4,5-Diethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the 4th and 5th positions, and two amino groups are attached to the 1st and 2nd positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylbenzene-1,2-diamine typically involves the nitration of diethylbenzene followed by reduction. One common method is as follows:
Nitration: Diethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethylnitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and more efficient catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
4,5-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation.
Major Products
Oxidation: 4,5-Diethylnitrobenzene or 4,5-Diethylnitrosobenzene.
Reduction: More complex amines or diamines.
Substitution: Halogenated derivatives like 4,5-Diethyl-1,2-dibromobenzene.
科学的研究の応用
4,5-Diethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4,5-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,5-Dimethylbenzene-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.
1,2-Diaminobenzene: Lacks the ethyl groups, making it less hydrophobic.
4,5-Diethylbenzene-1,3-diamine: Different position of amino groups, leading to different reactivity and properties.
Uniqueness
4,5-Diethylbenzene-1,2-diamine is unique due to the presence of both ethyl and amino groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.
特性
CAS番号 |
86723-71-9 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
4,5-diethylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3 |
InChIキー |
PXMRKLJOIVTBOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1CC)N)N |
正規SMILES |
CCC1=CC(=C(C=C1CC)N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)



![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)



![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
